molecular formula C10H10F2N2O2 B12978830 (R)-2-(4,5-Difluoro-2-nitrophenyl)pyrrolidine

(R)-2-(4,5-Difluoro-2-nitrophenyl)pyrrolidine

Cat. No.: B12978830
M. Wt: 228.20 g/mol
InChI Key: DSFMTOWSUJTYLY-SECBINFHSA-N
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Description

®-2-(4,5-Difluoro-2-nitrophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a difluoro-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4,5-Difluoro-2-nitrophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-difluoro-2-nitrobenzene and ®-pyrrolidine.

    Nucleophilic Substitution: The nitro group on the benzene ring is activated for nucleophilic substitution. This can be achieved using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Cyclization: The intermediate formed undergoes cyclization to form the pyrrolidine ring. This step may require heating and the use of a catalyst.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4,5-Difluoro-2-nitrophenyl)pyrrolidine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-2-(4,5-Difluoro-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The pyrrolidine ring can be oxidized to form a lactam using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Potassium permanganate (KMnO4)

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

    Lactams: Oxidation of the pyrrolidine ring forms lactams.

Scientific Research Applications

®-2-(4,5-Difluoro-2-nitrophenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(4,5-Difluoro-2-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro-nitrophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrrolidine ring provides structural rigidity, ensuring proper orientation and interaction with the target site.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4,5-Dichloro-2-nitrophenyl)pyrrolidine: Similar structure but with chlorine atoms instead of fluorine.

    ®-2-(4,5-Dimethyl-2-nitrophenyl)pyrrolidine: Similar structure but with methyl groups instead of fluorine.

    ®-2-(4,5-Difluoro-2-aminophenyl)pyrrolidine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

®-2-(4,5-Difluoro-2-nitrophenyl)pyrrolidine is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H10F2N2O2

Molecular Weight

228.20 g/mol

IUPAC Name

(2R)-2-(4,5-difluoro-2-nitrophenyl)pyrrolidine

InChI

InChI=1S/C10H10F2N2O2/c11-7-4-6(9-2-1-3-13-9)10(14(15)16)5-8(7)12/h4-5,9,13H,1-3H2/t9-/m1/s1

InChI Key

DSFMTOWSUJTYLY-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=C(C=C2[N+](=O)[O-])F)F

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2[N+](=O)[O-])F)F

Origin of Product

United States

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